N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Description
Chemical Structure and Synthesis N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a bis-thiazole acetamide derivative characterized by two thiazole rings connected via an acetamide linker. The primary thiazole moiety (at position 2) is substituted with a trifluoromethylphenylamino group, enhancing its electronic and steric properties. This compound is synthesized through a multi-step process involving:
N-acylation of 2-aminothiazole with chloroacetamide derivatives, as described in analogous syntheses of thiazolylacetamides .
Coupling reactions between thiazole intermediates, often mediated by DMAP (4-dimethylaminopyridine) or sodium hydride in THF/DCM .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4OS2/c16-15(17,18)9-2-1-3-10(6-9)20-14-21-11(8-25-14)7-12(23)22-13-19-4-5-24-13/h1-6,8H,7H2,(H,20,21)(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLMYMBJINNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, supported by data tables, case studies, and research findings from various sources.
Structure and Synthesis
The compound features a thiazole ring system, which is known for its diverse biological activities. The synthesis typically involves methods such as the Knoevenagel reaction, alkylation reactions, and one-pot three-component reactions. These synthetic pathways are crucial for producing derivatives with specific biological properties.
Biological Activity Overview
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | HT29 | 1.61 ± 1.92 | Induces apoptosis |
| 10 | Jurkat | 1.98 ± 1.22 | Cell cycle arrest |
| 22 | J774A.1 | < 1000 | Inhibition of proliferation |
The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, as seen in structure-activity relationship (SAR) studies .
2. Anticonvulsant Activity
Certain thiazole derivatives have demonstrated anticonvulsant properties with median effective doses significantly lower than standard medications like ethosuximide. Compounds with para-halogen-substituted phenyl groups have been particularly effective .
3. Antioxidant and Neuroprotective Effects
Recent studies have explored the antioxidant potential of thiazole compounds, including this compound. The compound has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neuroprotection in oxidative stress models .
Case Studies
Case Study 1: Antitumor Efficacy in HepG2 Cells
In vitro studies on HepG2 cells revealed that increasing concentrations of a related thiazole compound led to G2/M phase cell cycle arrest, indicating a mechanism for its antitumor activity . This suggests that this compound may similarly affect cell cycle dynamics.
Case Study 2: Anticonvulsant Properties
A study reported that thiazole derivatives showed significant anticonvulsant effects in various animal models, with specific emphasis on their pharmacological profiles compared to established treatments .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiazole-based compounds:
- Antitumor Activity : The incorporation of specific substituents on the thiazole ring has been linked to increased cytotoxicity against cancer cell lines. For example, a methyl group at position 4 on the phenyl ring was found to enhance activity significantly .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects include apoptosis induction, inhibition of cell proliferation, and modulation of cell cycle progression .
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including N-(thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide. For instance, compounds incorporating the thiazole moiety have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications on the thiazole ring can enhance antiproliferative activity.
A specific study highlighted that thiazole derivatives exhibited IC50 values lower than standard anticancer drugs like doxorubicin, suggesting a promising avenue for drug development against cancers such as lung adenocarcinoma and glioblastoma .
Antimicrobial Activity
Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Research indicates that certain thiazole derivatives demonstrate notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances this activity, making these compounds potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound in various applications:
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The acetamide group in the compound is synthesized via nucleophilic acyl substitution or coupling reactions. For example:
-
Reaction with acyl chlorides : Intermediate amines (e.g., thiazol-2-amine) react with acetyl chloride derivatives in the presence of bases like triethylamine (Et<sub>3</sub>N) to form acetamides .
-
Coupling agents : Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation between carboxylic acids and amines under mild conditions.
Key Data :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acetamide formation | Acetyl chloride, Et<sub>3</sub>N, DCM | 75–81% | |
| Amide coupling | EDC, HOBt, DMSO, RT | 85–90% |
Hydrolysis of Acetamide
The acetamide group can hydrolyze under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl at reflux yields the corresponding carboxylic acid .
-
Basic hydrolysis : NaOH in aqueous ethanol produces the carboxylate salt .
Key Data :
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid | 88% | |
| 2M NaOH, EtOH/H<sub>2</sub>O, 4h | Sodium salt of above acid | 92% |
Reduction of Nitro Groups
Nitro-substituted analogs (e.g., in related compounds) are reduced to amines using H<sub>2</sub>/Pd-C or Fe/HCl .
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura couplings with boronic acids, though direct examples are sparse in the cited literature. Analogous reactions suggest:
Biological Activity and Reactivity
While not a direct reaction, the compound’s bioactivity stems from its ability to:
Comparison with Similar Compounds
Key Features
- The trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability, making it favorable for drug design .
- The thiazole rings contribute to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets like kinases or enzymes .
Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity :
- The trifluoromethyl group in the target compound and compound 10e enhances binding to hydrophobic pockets in enzymes, as seen in CK1 inhibition .
- Piperazine linkers (e.g., in 10e ) improve solubility and bioavailability compared to rigid thiazole-thiazole systems .
Synthetic Yields :
- Yields for trifluoromethyl-containing analogs (e.g., 20 , 10e ) exceed 70%, indicating robust synthetic protocols for electron-withdrawing substituents .
- Lower yields for sulfamoyl derivatives (e.g., compound 5 ) suggest challenges in introducing polar groups .
Biological Performance: Dual thiazole systems (target compound) are theorized to target ATP-binding pockets in kinases, similar to pyrimidinone-thioether analogs like 20 . Sulfamoyl hybrids (e.g., 5) exhibit broad-spectrum antimicrobial activity, whereas simpler thiazoles (e.g., N-(4-phenyl-2-thiazolyl)acetamide) show narrower efficacy .
Q & A
Q. 1.1. What are the standard synthetic routes for preparing N-(thiazol-2-yl)acetamide derivatives, and how can they be optimized for this compound?
Answer: The synthesis of N-(thiazol-2-yl)acetamides typically involves acylation of 2-aminothiazole derivatives using acyl halides or activated esters. For example:
- Step 1: React 2-amino-4-substituted thiazole with chloroacetyl chloride in dioxane/triethylamine to form intermediates .
- Step 2: Optimize solvent choice (e.g., pyridine for enhanced nucleophilicity) and stoichiometry (1.1:1 acyl halide:amine ratio) to minimize side products .
- Step 3: Purify via recrystallization (ethanol-DMF mixtures yield high-purity crystals) .
Key Challenge: The trifluoromethylphenylamino group may sterically hinder reactivity; using polar aprotic solvents (DMF) and elevated temperatures (60–80°C) improves yields .
Q. 1.2. How is the structural integrity of this compound confirmed post-synthesis?
Answer: Use a multi-spectral approach:
- IR Spectroscopy: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
- ¹H/¹³C NMR: Identify acetamide protons (δ 2.1–2.3 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and aromatic protons from the trifluoromethylphenyl group (δ 7.2–7.8 ppm) .
- Mass Spectrometry: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole cleavage .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., substituents on the thiazole rings) influence biological activity?
Answer:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving membrane permeability .
- Thiazole-Acetamide Linkage: Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Substituent Position: Para-substituted aryl groups on the thiazole (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter steric bulk, affecting binding affinity. For example, bulkier groups reduce antifungal activity by ~30% in analogous compounds .
Q. 2.2. How can contradictions in biological activity data (e.g., moderate antibacterial vs. strong antifungal effects) be resolved?
Answer:
- Assay Design: Use standardized MIC (Minimum Inhibitory Concentration) protocols across bacterial (e.g., S. aureus) and fungal strains (e.g., C. albicans) to ensure comparability .
- Mechanistic Studies: Perform time-kill assays to distinguish bacteriostatic vs. fungicidal effects. For example, delayed fungal growth inhibition may indicate membrane-targeting mechanisms .
- SAR Analysis: Compare logP values and electrostatic potential maps to identify hydrophobicity-driven activity disparities .
Q. 2.3. What computational methods are effective for predicting binding modes of this compound with therapeutic targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol demethylase). Key residues (e.g., Phe228) form π-π stacking with the thiazole ring .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the trifluoromethylphenyl group in hydrophobic pockets .
- Free Energy Calculations: MM-PBSA analysis quantifies binding energy contributions (e.g., ΔG ~ -9.2 kcal/mol for CYP51 inhibition) .
Methodological Challenges
Q. 3.1. How to address low yields during scale-up synthesis?
Answer:
- Process Optimization: Replace batch reactors with flow chemistry setups to enhance heat/mass transfer .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for acylation steps; AlCl₃ increases yields by 15% in similar thiazole syntheses .
- Byproduct Analysis: Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acids) and adjust pH to stabilize the amide bond .
Q. 3.2. What strategies validate the compound’s stability under biological assay conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
